4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
The mechanism of action of these compounds often involves interaction with various enzymes and receptors in the body, leading to changes in cellular processes and biochemical pathways . The exact targets and mode of action can vary greatly depending on the specific structure of the compound and the functional groups it contains.
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with isopropyl bromide in the presence of a base . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.
3-isopropyl-1H-pyrazole-5-carboxylic acid: Lacks the chlorine atom.
4-chloro-1H-pyrazole-5-carboxylic acid: Lacks the isopropyl group.
Uniqueness
4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both chlorine and isopropyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-5-propan-2-yl-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3(2)5-4(8)6(7(11)12)10-9-5/h3H,1-2H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPICYQHUUSSUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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